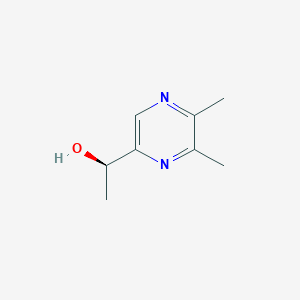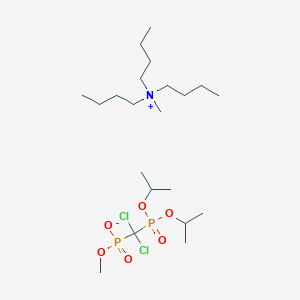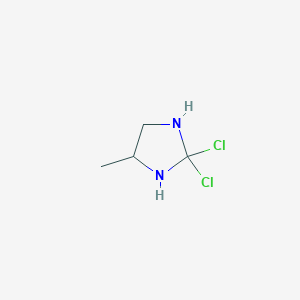![molecular formula C6H5IN4 B13146379 6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
6-Iodoimidazo[1,2-a]pyrimidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with an iodinated precursor, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodoimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and halogenating agents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
6-Iodoimidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of the iodine atom enhances its binding affinity and selectivity for certain targets, making it a potent bioactive molecule .
Comparación Con Compuestos Similares
3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
2,6-Disubstituted-3-aminoimidazo[1,2-a]pyridines: Variants with different substituents at the 2 and 6 positions.
Imidazo[1,2-a]pyridine-3-carboxamides: Compounds with a carboxamide group at the 3 position.
Uniqueness: The iodine atom also contributes to its distinct biological and therapeutic properties, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H5IN4 |
|---|---|
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
6-iodoimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5IN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2 |
Clave InChI |
SKOZFTYGCDEPIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C=C(C=NC2=N1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)

![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
